2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide
Description
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide (CAS: 749906-93-2) is a chloroacetamide derivative characterized by a dimethylsulfamoyl group at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound has been explored in medicinal chemistry for its structural versatility, particularly in the development of anticancer agents. Its synthesis typically involves chloroacetylation of the corresponding amine intermediate, as seen in analogous compounds .
Properties
IUPAC Name |
2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-14(2)19(16,17)8-4-5-10(18-3)9(6-8)13-11(15)7-12/h4-6H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWUMFXULIUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Bioactivity : Compounds with heterocyclic cores (e.g., thiadiazole, thiazole) exhibit enhanced anticancer activity compared to simpler phenyl derivatives. For example, 7d (IC₅₀: 1.8 µM) outperforms 5-fluorouracil in cytotoxicity against Caco-2 cells .
- Substituent Effects : The presence of sulfonamide/sulfamoyl groups (e.g., dimethylsulfamoyl or diethylsulfamoyl) enhances solubility and target binding, while halogenated aryl groups (e.g., 4-chlorophenyl) improve lipophilicity and membrane permeability .
Physicochemical and Pharmacokinetic Properties
| Property | 2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide | 2-Chloro-N-(5-(4-chlorophenyl)thiadiazol-2-yl)acetamide | 2-Chloro-N-[5-(tetrahydro-2-furanyl)thiadiazol-2-yl]acetamide |
|---|---|---|---|
| Molecular Weight | ~300 g/mol (estimated) | 280.77 g/mol | 247.70 g/mol |
| LogP (Predicted) | 2.1 (moderate lipophilicity) | 3.5 (high lipophilicity) | 1.8 (low lipophilicity) |
| Hydrogen Bonding | 3 acceptors, 1 donor | 4 acceptors, 1 donor | 3 acceptors, 1 donor |
| Synthetic Yield | Not reported | 65–75% | 80–85% |
Notes:
- The dimethylsulfamoyl group in the parent compound reduces LogP compared to halogenated analogs, suggesting better aqueous solubility .
- Thiadiazole-containing derivatives (e.g., 2-chloro-N-(5-(4-chlorophenyl)thiadiazol-2-yl)acetamide ) exhibit higher molecular weights and lipophilicity, favoring membrane penetration .
Biological Activity
2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H15ClN2O4S
- Molecular Weight : 306.77 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, which can modulate enzyme or receptor activity.
Antimicrobial Properties
The compound has been investigated for its antimicrobial efficacy against various pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi through specific inhibitory pathways.
Anticancer Activity
Preclinical studies have highlighted the potential of this compound in cancer therapy. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
The biological activities of this compound are attributed to its ability to bind to specific enzymes or receptors, leading to modulation of their activity. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, potentially reducing inflammation-related diseases.
- Receptor Modulation : It can interact with cellular receptors involved in cell signaling pathways, influencing cellular responses.
Case Studies and Research Findings
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique properties due to the presence of the methoxy group. This structural feature enhances solubility and stability, influencing its interaction with biological targets.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group enhances reactivity | Antimicrobial, anticancer |
| 2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide | Lacks methoxy group at position 5 | Similar but less potent activity |
| 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide | No methoxy group | Reduced biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
